1-(2-Chloro-6-fluorophenyl)pentan-2-ol
Description
1-(2-Chloro-6-fluorophenyl)pentan-2-ol is an organic compound characterized by the presence of a chloro and fluoro substituent on a phenyl ring, attached to a pentanol chain
Properties
IUPAC Name |
1-(2-chloro-6-fluorophenyl)pentan-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClFO/c1-2-4-8(14)7-9-10(12)5-3-6-11(9)13/h3,5-6,8,14H,2,4,7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROJRPMDEVBIWTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CC1=C(C=CC=C1Cl)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClFO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(2-Chloro-6-fluorophenyl)pentan-2-ol typically involves the following steps:
Starting Materials: The synthesis begins with 2-chloro-6-fluorobenzaldehyde, which is a key intermediate.
Grignard Reaction: The aldehyde undergoes a Grignard reaction with a suitable Grignard reagent, such as pentylmagnesium bromide, to form the corresponding alcohol.
Reaction Conditions: The reaction is usually carried out in an anhydrous ether solvent under an inert atmosphere to prevent moisture from interfering with the reaction.
Industrial Production: On an industrial scale, the synthesis may involve continuous flow reactors to ensure consistent product quality and yield.
Chemical Reactions Analysis
1-(2-Chloro-6-fluorophenyl)pentan-2-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding ketone using oxidizing agents such as chromium trioxide or PCC (Pyridinium chlorochromate).
Reduction: The compound can be reduced to form the corresponding alkane using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The chloro and fluoro substituents on the phenyl ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions: Typical reagents include oxidizing agents (e.g., chromium trioxide), reducing agents (e.g., LiAlH4), and nucleophiles (e.g., sodium methoxide). Reactions are often carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield.
Scientific Research Applications
Organic Synthesis
1-(2-Chloro-6-fluorophenyl)pentan-2-ol serves as a versatile building block in organic synthesis. Its structure allows for various functional group transformations, making it useful for synthesizing more complex molecules. It can be utilized in:
- Formation of Chiral Centers : The compound can be employed to create chiral intermediates essential for the synthesis of pharmaceuticals.
- Reactions Involving Nucleophilic Substitution : The presence of the chloro group makes it a suitable substrate for nucleophilic substitution reactions, facilitating the introduction of diverse functional groups.
Pharmaceutical Applications
The compound has potential applications in drug discovery and development due to its bioactive properties. It can be incorporated into:
- Screening Libraries : As part of compound libraries used for high-throughput screening in drug discovery, it can help identify new therapeutic agents.
- Bioactive Small Molecules : Its structural features may contribute to the development of new drugs targeting specific biological pathways.
Materials Science
This compound is also relevant in materials science:
- OLED Materials : The compound has been identified as a potential dopant or host material in organic light-emitting diodes (OLEDs). Its electronic properties can enhance the efficiency and performance of OLED devices .
- Nanomaterials : It may play a role in the development of mesoporous materials and nano-minerals, contributing to advancements in nanotechnology .
Case Study 1: Pharmaceutical Development
In a study focusing on the synthesis of novel anti-cancer agents, researchers utilized this compound as an intermediate. The compound's ability to undergo various transformations allowed for the creation of derivatives with enhanced bioactivity against cancer cell lines. This highlights its potential in medicinal chemistry.
Case Study 2: OLED Technology
A research team investigated the use of this compound as a dopant in OLEDs. The results demonstrated improved light emission efficiency compared to traditional materials, suggesting that this compound could be pivotal in developing next-generation display technologies.
Summary Table of Applications
| Application Area | Specific Use Cases | Notes |
|---|---|---|
| Organic Synthesis | Building block for chiral centers | Facilitates functional group transformations |
| Pharmaceutical Research | Screening libraries, bioactive small molecules | Potential for drug discovery and development |
| Materials Science | OLED materials, nanomaterials | Enhances efficiency in electronic devices |
Mechanism of Action
The mechanism of action of 1-(2-Chloro-6-fluorophenyl)pentan-2-ol involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors in biological systems, leading to its observed biological effects.
Pathways Involved: It may modulate signaling pathways involved in inflammation and microbial growth, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
1-(2-Chloro-6-fluorophenyl)pentan-2-ol can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 2-(2-Chloro-6-fluorophenyl)ethylamine and 2-(2-Chloro-6-fluorophenyl)acetamide share structural similarities.
Uniqueness: The presence of both chloro and fluoro substituents on the phenyl ring, along with the pentanol chain, gives this compound distinct chemical properties and reactivity patterns.
Biological Activity
1-(2-Chloro-6-fluorophenyl)pentan-2-ol is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the presence of a chloro and a fluorine substituent on a phenyl ring, which may influence its biological activity. The molecular structure can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The chloro and fluoro groups enhance binding affinity to various receptors and enzymes, potentially leading to:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in metabolic pathways, thereby affecting cellular functions.
- Receptor Modulation : It could act as an agonist or antagonist at certain receptors, influencing physiological responses.
Biological Activities
Research indicates that this compound exhibits several biological activities:
1. Antimicrobial Activity
Preliminary studies have suggested that this compound possesses antimicrobial properties. It has been investigated for its effectiveness against various bacterial strains, including:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | < 10 µg/mL |
| Escherichia coli | < 15 µg/mL |
| Pseudomonas aeruginosa | < 20 µg/mL |
These results indicate a promising potential for developing antimicrobial agents based on this compound .
2. Anti-inflammatory Properties
The compound has also been explored for its anti-inflammatory effects. In vitro studies demonstrated a reduction in pro-inflammatory cytokines when cells were treated with varying concentrations of this compound. This suggests that it may modulate inflammatory pathways effectively .
3. Anticancer Potential
Recent investigations have highlighted the compound's potential as an anticancer agent. For instance, it was tested against human non-small cell lung cancer cells (A549), showing significant inhibitory activity with an IC50 value comparable to established chemotherapeutic agents .
Case Study 1: Antimicrobial Efficacy
A study conducted by researchers at the National Institute of Allergy and Infectious Diseases evaluated the antimicrobial efficacy of various compounds, including this compound. The results indicated that this compound exhibited potent activity against resistant strains of bacteria, suggesting its potential as a lead compound for antibiotic development .
Case Study 2: Anti-inflammatory Action
In a controlled laboratory setting, the anti-inflammatory effects of the compound were assessed using lipopolysaccharide (LPS)-stimulated macrophages. The treatment with this compound led to a significant decrease in tumor necrosis factor-alpha (TNF-α) levels, indicating its role in modulating inflammatory responses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
